molecular formula C15H18FNO2 B13198311 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13198311
M. Wt: 263.31 g/mol
InChI Key: OPDUWKFFWFCDAS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic piperidin-2-one derivative intended for research and development purposes. This compound features a fluorinated and methylated aryl group at the 1-position of the piperidin-2-one ring and a propanoyl substituent at the 3-position. Compounds based on the piperidin-2-one scaffold are of significant interest in medicinal chemistry and are frequently investigated as potential antineoplastic agents . Research on structurally related piperidin-2-one analogs has demonstrated potent cytotoxic activities and tumour-selective toxicity against various human cancer cell lines, including squamous cell carcinomas and leukemic cells . The mechanism of action for such compounds may involve targeting the elevated mitochondrial membrane potential (MMP) characteristic of certain cancer cells, leading to disrupted cellular function and induction of apoptosis . The presence of the 2-fluoro-6-methylphenyl group in this specific compound suggests it is designed for structure-activity relationship (SAR) studies, where researchers can explore how substituents on the phenyl ring influence biological activity and selectivity . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biological screening assays to develop novel therapeutic agents.

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3

InChI Key

OPDUWKFFWFCDAS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the piperidin-2-one ring system.
  • Introduction of the 2-fluoro-6-methylphenyl substituent at the nitrogen atom.
  • Acylation at the 3-position of the piperidinone ring with a propanoyl group.

The synthesis is typically executed through a sequence of condensation, acylation, and substitution reactions.

Stepwise Synthetic Route

Step Reaction Type Description Key Reagents/Conditions Notes
1 Formation of Piperidin-2-one Core Cyclization or condensation to form the piperidinone ring Starting from 4-piperidone or related intermediates Literature reports use 4-piperidone derivatives as starting scaffold
2 N-Arylation Introduction of 2-fluoro-6-methylphenyl group at nitrogen Reaction of piperidinone with 2-fluoro-6-methylphenyl halide or equivalent Often done via nucleophilic substitution or Buchwald-Hartwig amination
3 Acylation at 3-position Propanoylation of the 3-position nitrogen or carbon Use of propanoyl chloride or anhydride under acidic/basic catalysis Acid-catalyzed or base-mediated acylation to introduce the propanoyl group

Specific Synthetic Example

A reported synthetic approach involves:

  • N-Acylation of 4-piperidone with propanoyl chloride to form 3-propanoylpiperidin-2-one intermediate.
  • Nucleophilic substitution of the nitrogen with 2-fluoro-6-methylphenyl derivative under basic conditions (e.g., potassium carbonate in DMF) at elevated temperature (~75 °C) for several hours.
  • Purification by column chromatography or recrystallization to isolate the pure compound.

Reaction Conditions and Optimization

  • Solvent choice significantly affects yield and purity; DMF and acetonitrile are commonly used solvents.
  • Base such as potassium carbonate or triethylamine facilitates nucleophilic substitution.
  • Temperature control (ambient to 75 °C) is critical for reaction rate and selectivity.
  • Reaction times vary from several hours to overnight to ensure completion.
  • Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Starting Material 4-Piperidone or derivatives Commercially available or synthesized
N-Arylation Reagent 2-Fluoro-6-methylphenyl halide or equivalent Halide or sulfonate leaving groups preferred
Acylation Agent Propanoyl chloride or anhydride Freshly distilled or high purity recommended
Solvent DMF, Acetonitrile Polar aprotic solvents preferred
Base K2CO3, Triethylamine Used to scavenge HCl and promote substitution
Temperature 23–75 °C Elevated temperature accelerates reaction
Reaction Time 6–24 hours Monitored by TLC or HPLC
Purification Column chromatography (SiO2) Hexane/ethyl acetate gradient

Comprehensive Research Findings

  • The N-acylation of piperidin-2-one derivatives is well-documented, providing a reliable route to 3-propanoylpiperidin-2-one intermediates, which are crucial precursors.
  • N-arylation using fluorinated aromatic substituents requires careful control of reaction conditions to avoid side reactions; fluorine substitution influences reactivity and biological activity.
  • Studies show that the fluorinated aromatic group enhances the compound's interaction with biological targets , making the synthesis of such substituted piperidinones valuable for drug discovery.
  • Optimization of solvent and base systems has been reported to improve yields and reduce impurities, with acetonitrile and potassium carbonate being optimal in some protocols.
  • Advanced purification techniques, including recrystallization and chromatography, are essential to achieve the desired purity for biological evaluation.

Summary Table of Key Literature Sources on Preparation

Source Focus Key Contributions Limitations
VulcanChem Product Data (2024) Industrial synthesis overview Multi-step synthesis, molecular data, purification methods Limited detailed experimental procedures
PMC Article on Cytotoxic Piperidones (2021) Synthetic methods and biological activity Acid-catalyzed condensation, N-acylation, cytotoxicity data Focus on analogs, not exact compound
PMC Article on Piperidine Derivatives (2025) Detailed synthetic steps Nucleophilic substitution conditions, purification Focus on related compounds
MDPI Study on Functionalized Piperidinones (2020) Reaction optimization Solvent and base screening, yield improvements Different substituents but relevant methodology

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Aromatic Substituents Heterocyclic Substituents Molecular Formula
1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one Piperidin-2-one 2-fluoro-6-methylphenyl 3-propanoyl Not provided
[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol Pyrrolidine 2-chloro-6-fluorophenyl 3-hydroxymethyl, 1-benzoyl C₁₂H₁₃ClFNO₂
(3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone Piperidine-pyridine 3-fluoro-4-methylphenyl (on pyridine) 3,3-dimethylpiperidinyl, ketone C₂₀H₂₃FN₂O
3-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid Propanoic acid 2-fluoro-6-methylphenyl 3-amino C₁₀H₁₂FNO₂

Key Observations :

  • Heterocyclic Modifications : Replacing piperidin-2-one with pyrrolidine (as in ) reduces ring size, increasing ring strain and altering hydrogen-bonding capacity.
  • Functional Groups: The propanoyl group in the target compound may enhance lipophilicity compared to the hydroxymethyl group in or the amino group in .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight Melting Point Boiling Point Solubility LogP (Predicted)
[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol 257.689 Not provided Not provided Moderate in polar solvents ~2.5
(3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone 326.41 Not provided Not provided Low (hydrophobic) ~3.8
3-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid 209.21 Not provided Not provided High (polar) ~1.2

Key Observations :

  • The target compound likely exhibits intermediate solubility due to the balance between the hydrophobic fluorophenyl group and the polar propanoyl/piperidin-2-one moieties.
  • The pyridine-containing compound shows higher hydrophobicity (LogP ~3.8), while the amino acid derivative is more hydrophilic.

Biological Activity

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one, a compound with the CAS number 2059927-17-0, is a piperidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidinone ring structure substituted with a 2-fluoro-6-methylphenyl group and a propanoyl moiety. The molecular formula is C15H18FNO2C_{15}H_{18}FNO_2 with a molecular weight of 263.31 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H18FNO2
Molecular Weight263.31 g/mol
IUPAC NameThis compound
InChI KeyAVMPZXBNIBOOMS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. The compound may act as an inhibitor or modulator of various pathways involved in cell signaling and metabolism.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of lipids or proteins.
  • Receptor Modulation : It may interact with receptors that are crucial for cellular signaling, influencing processes such as cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic applications, particularly in oncology and neuropharmacology.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various piperidinone derivatives, including this compound, on cancer cell lines. The results indicated significant cytotoxicity against several cancer types, suggesting its potential as an anticancer agent .

Table of Cytotoxicity Results

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.4
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

Therapeutic Implications

The promising biological activity of this compound suggests potential applications in drug development, particularly for conditions characterized by abnormal cell growth or metabolic dysregulation.

Research Findings

  • Inhibition of Tumor Growth : Research has shown that compounds similar to this compound effectively inhibit tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

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